Chemical structure and properties of tetrabutyl orthotitanate tetramer
Chemical structure and properties of tetrabutyl orthotitanate tetramer
An In-Depth Technical Guide to Tetrabutyl Orthotitanate: From Monomer Properties to Tetramer Structure and Advanced Applications
Abstract
Tetrabutyl orthotitanate, a pivotal organometallic compound, serves as a cornerstone in materials science and organic synthesis. This guide provides a comprehensive exploration of its chemical structure, from the commonly referenced monomer, Ti(OC₄H₉)₄, to its more complex tetrameric cluster form. We delve into its physicochemical properties, synthesis methodologies, and the critical chemical reactions it undergoes, such as hydrolysis, condensation, and transesterification. Detailed protocols for its synthesis and characterization using spectroscopic techniques are presented, underpinned by an explanation of the causal relationships behind experimental choices. This whitepaper highlights its applications as a premier precursor for titanium dioxide (TiO₂) nanomaterials in drug delivery and photocatalysis, as a versatile catalyst, and as a cross-linking agent in polymer science. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of tetrabutyl orthotitanate.
Introduction to Titanium Alkoxides
The Significance of Organotitanium Chemistry
Organotitanium compounds, particularly titanium(IV) alkoxides, are a class of highly reactive and versatile reagents. Their utility stems from the Lewis acidic nature of the titanium center and the lability of the titanium-oxygen bond. This reactivity is harnessed in a multitude of applications, including as catalysts for polymerization and esterification, as cross-linking agents for polymers, and most notably, as precursors for the synthesis of high-purity titanium dioxide (TiO₂) materials through sol-gel processes[1]. The ability to precisely control the hydrolysis and condensation of these precursors allows for the tailoring of TiO₂ particle size, morphology, and crystalline phase, which is crucial for applications in electronics, photocatalysis, and nanomedicine.
Tetrabutyl Orthotitanate (TBT): Nomenclature and Key Identifiers
Tetrabutyl orthotitanate is known by several synonyms, including titanium(IV) butoxide, tetra-n-butyl titanate, and its abbreviation, TNBT[2][3][4]. While it is often represented by the simple monomeric formula Ti(OC₄H₉)₄, it is important to recognize that, like most titanium alkoxides, it typically exists in a more complex clustered form in the liquid state[5]. The most stable and relevant of these is the tetramer.
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Monomer:
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Tetramer:
This guide will address the properties of the commercially available liquid, which consists of these clustered species, and discuss the chemistry that makes it a vital tool for researchers.
Chemical Structure and Synthesis
The Monomeric Unit: Ti(OC₄H₉)₄
The fundamental building block of tetrabutyl orthotitanate is a central titanium(IV) atom coordinated to four butoxy groups (-OC₄H₉)[1]. The titanium center possesses a tetrahedral coordination geometry[1]. This simple monomeric depiction is useful for stoichiometric calculations but does not fully represent the compound's structure in its liquid state[5].
The Tetrameric Cluster
In reality, tetrabutyl orthotitanate forms oligomeric structures, with the tetramer being a significant species. The IUPAC name for the tetramer is decakis(butan-1-olate);tris(oxygen(2-));tetrakis(titanium(4+)), which reveals a more complex arrangement[7]. This structure consists of a core of four titanium atoms bridged by oxo ligands, with the remaining coordination sites occupied by butoxy groups. This clustering affects the compound's viscosity and reactivity.
Synthesis Methodologies
The industrial production of tetrabutyl orthotitanate relies on the alcoholysis of titanium tetrachloride (TiCl₄) with n-butanol[5]. The choice of method depends on the desired scale and purity, as the primary challenge is the effective removal of the corrosive hydrogen chloride (HCl) byproduct[11].
This solvent-free method is common for large-scale industrial production due to its simplicity and high atom economy[11].
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Principle: Titanium tetrachloride reacts directly with an excess of n-butanol. The generated HCl gas is removed by sparging with an inert gas, driving the reaction to completion according to Le Châtelier's principle.
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Causality: Using an excess of n-butanol helps to keep the product viscosity low and reduces the formation of side products[11]. The reaction is performed at low temperatures (0-10°C) to control the highly exothermic nature of the reaction and prevent local overheating, which can lead to product discoloration or decomposition[11].
Experimental Protocol: Direct Esterification
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Charge a dry, nitrogen-purged reactor equipped with a stirrer, thermometer, and gas outlet with excess n-butanol (1.5 to 2 times the stoichiometric amount).
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Cool the reactor to 0-5°C using an ice bath.
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Slowly add titanium tetrachloride dropwise to the stirred n-butanol, maintaining the temperature below 10°C.
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While adding TiCl₄, continuously bubble dry nitrogen gas through the reaction mixture to facilitate the removal of the HCl byproduct.
-
After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to sparge with nitrogen until HCl evolution ceases.
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The crude product is then purified by vacuum distillation to remove excess n-butanol, yielding the final product.
This method is often preferred for laboratory-scale synthesis where purity is paramount and handling corrosive HCl gas is less desirable[11].
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Principle: The reaction is carried out in an inert solvent, and ammonia gas is introduced to neutralize the HCl as it is formed, precipitating it as ammonium chloride (NH₄Cl).
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Causality: The in-situ neutralization prevents the acidic HCl from potentially catalyzing side reactions. The solid NH₄Cl can be easily removed by filtration, simplifying purification[11].
Diagram: Synthesis of Tetrabutyl Orthotitanate
Caption: Comparative workflows for the synthesis of Tetrabutyl Orthotitanate.
Physicochemical Properties
Tetrabutyl orthotitanate is a colorless to pale-yellow liquid characterized by its high reactivity, especially towards moisture[3][6].
Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale-yellow liquid | [3][6] |
| Odor | Alcohol-like | [3][12] |
| Molecular Weight | 340.32 g/mol (monomer) | [6][13] |
| Density | ~1.00 g/mL (at 20°C) | [6][14] |
| Melting Point | -40°C to -55°C | [3][6][15] |
| Boiling Point | 206°C / 10 mmHg; 310-314°C / atm | [3][6] |
| Flash Point | ~47°C | [3] |
| Refractive Index | ~1.491 (n20/D) | [6] |
| Solubility | Miscible with most organic solvents | [3][14] |
Chemical Properties and Reactivity
The most important chemical property of TBT is its extreme sensitivity to water. It rapidly hydrolyzes, replacing butoxy groups with hydroxyl groups (hydrolysis), which then react with other molecules to form Ti-O-Ti bridges (condensation), releasing butanol or water. This two-step process is the foundation of sol-gel chemistry for producing TiO₂.
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Hydrolysis: Ti(OBu)₄ + 4 H₂O → Ti(OH)₄ + 4 BuOH
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Condensation: 2 Ti(OH)₄ → (HO)₃Ti-O-Ti(OH)₃ + H₂O
By carefully controlling reaction parameters (e.g., pH, water-to-precursor ratio, temperature), the size, structure, and phase (anatase or rutile) of the resulting TiO₂ nanoparticles can be precisely engineered[2].
Diagram: The Sol-Gel Process
Caption: Stepwise progression from TBT precursor to solid TiO₂ via the sol-gel method.
The electron-deficient titanium center in TBT acts as a Lewis acid, allowing it to coordinate to and activate carbonyl groups. This property makes it an effective catalyst for transesterification and esterification reactions, which are crucial in the production of polyesters, plasticizers, and biodiesel[16]. It accelerates the reaction between triglycerides or fatty acids and alcohols, improving efficiency.
Analytical Characterization Techniques
Validating the identity, purity, and reactivity of TBT and its products requires a suite of analytical methods.
Spectroscopic Analysis
FT-IR is an invaluable tool for monitoring the hydrolysis and condensation of TBT in real-time.
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Principle: The technique measures the absorption of infrared radiation by the molecule's vibrational modes. The disappearance of Ti-O-C bonds and the appearance of Ti-O-Ti bonds can be tracked.
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Key Vibrations: In studies involving the co-hydrolysis of TBT with silicon alkoxides, the formation of Ti-O-Si bonds is identified by a characteristic absorption band around 930-936 cm⁻¹[17][18][19]. The vibrations of Ti-O-Ti bonds can be observed in the 625-648 cm⁻¹ range[18].
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Causality: By monitoring the intensity of these peaks over time, one can deduce the reaction kinetics. For instance, in strongly acidic media, the hydrolysis of TBT is rapid, but the subsequent self-condensation of Ti-OH groups is inhibited due to protonation, a key insight for controlling gelation[17].
Experimental Protocol: FT-IR Monitoring of Hydrolysis
-
Prepare a solution of TBT in a suitable anhydrous solvent (e.g., isopropanol) inside a nitrogen-filled glovebox.
-
Obtain a background spectrum of the solvent using a liquid FT-IR cell.
-
Inject a controlled amount of water or a water/solvent mixture into the TBT solution while stirring.
-
Immediately begin acquiring FT-IR spectra at regular time intervals (e.g., every 30 seconds).
-
Analyze the resulting spectra by monitoring the decrease in the Ti-O-C peak intensity and the growth of peaks corresponding to Ti-O-Ti or other condensation products. Deconvolution software can be used for semi-quantitative analysis of overlapping bands[20][21].
NMR spectroscopy provides detailed structural information about TBT and its reaction products[12][22].
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¹H NMR: The proton NMR spectrum of TBT shows characteristic signals for the different protons of the butoxy group (-OCH₂CH₂CH₂CH₃)[19][22]. Changes in these signals can indicate hydrolysis or transesterification.
-
¹³C NMR: The carbon spectrum provides complementary information on the carbon backbone of the alkoxy ligands.
Core Applications in Research and Development
Precursor for Advanced Materials
TBT is a preferred precursor for synthesizing TiO₂ nanoparticles due to the high purity and controlled particle characteristics that can be achieved[2]. In drug delivery, TiO₂ nanoparticles are explored as carriers due to their biocompatibility and ability to be functionalized[9][23]. For instance, TiO₂ can be combined with polymers like chitosan to create systems where drug release is triggered by external stimuli like UV light[23].
Experimental Protocol: TiO₂ Nanoparticle Synthesis (Sol-Gel)
-
Prepare two solutions: (A) TBT dissolved in ethanol and (B) a mixture of ethanol, water, and a small amount of acid catalyst (e.g., HCl).
-
Add solution A dropwise into solution B under vigorous stirring at room temperature. The controlled addition is critical to prevent rapid, uncontrolled precipitation.
-
Observe the formation of a white precipitate (the TiO₂ sol).
-
Continue stirring the suspension for several hours to allow for aging, where the particle network strengthens.
-
Collect the nanoparticles by centrifugation, wash several times with ethanol and then water to remove unreacted precursors and byproducts.
-
Dry the resulting powder in an oven.
-
If a specific crystalline phase is desired (e.g., anatase for photocatalysis), calcine the powder at a high temperature (e.g., 400-600°C).
Catalyst in Organic Synthesis
TBT's role as a transesterification catalyst is essential in polymer chemistry and biodiesel production[16]. It offers an efficient and less corrosive alternative to traditional acid or base catalysts.
Diagram: TBT-Catalyzed Transesterification
Caption: Mechanism of TBT as a Lewis acid catalyst in a transesterification reaction.
Safety, Handling, and Storage
Tetrabutyl orthotitanate is a reactive and hazardous chemical that requires careful handling.
-
Hazard Identification: It is a flammable liquid and vapor[3][7][24]. It causes skin and serious eye irritation[7][25]. The compound reacts violently with water, producing flammable n-butanol and heat, which can ignite vapors.
-
Safe Handling Protocols: Always handle TBT in a well-ventilated area, preferably a fume hood, away from ignition sources[3][24]. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, and a face shield[24]. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge[24][26].
-
Storage: TBT is air and moisture-sensitive[14][24]. It must be stored in a cool, dry, well-ventilated place in tightly sealed containers under an inert atmosphere, such as nitrogen or argon, to prevent decomposition[24].
Conclusion and Future Outlook
Tetrabutyl orthotitanate is far more than a simple chemical reagent; it is an enabling technology in materials science and catalysis. Its unique reactivity, particularly its controlled hydrolysis, provides a powerful platform for the bottom-up synthesis of advanced TiO₂-based materials with applications ranging from photocatalysis to nanomedicine. Its role as an efficient and mild catalyst continues to be valuable in green chemistry initiatives. Future research will likely focus on developing novel hybrid materials by co-condensing TBT with other precursors, further expanding its utility in areas like biocompatible coatings, advanced optics, and targeted drug delivery systems. A thorough understanding of its tetrameric nature and reaction kinetics remains crucial for unlocking its full potential.
References
- TETRA N-BUTYL TITANATE.
- Tetrabutyl orthotitan
- The Role of Tetrabutyl Titanate in Titanium Dioxide and Surface Co
- Tetra-N-Butyl Orthotitanate or TNBT Manufacturers, with SDS. Muby Chemicals.
- Tetrabutyl Orthotitanate - Safety D
- Tetrabutyl Orthotitanate Tetramer | C40H90O13Ti4 | CID 53384475. PubChem.
- FT‐IR Study of the Hydrolysis and Polymerization of Tetraethyl Orthosilicate and Polydimethyl Siloxane in the Presence of Tetrabutyl Orthotitanate.
- FT‐IR Study of the Hydrolysis and Polymerization of Tetraethyl Orthosilicate and Polydimethyl Siloxane in the Presence of Tetrabutyl Orthotitan
- Full article: FT‐IR Study of the Hydrolysis and Polymerization of Tetraethyl Orthosilicate and Polydimethyl Siloxane in the Presence of Tetrabutyl Orthotitan
- What are the methods for synthesizing tetrabutyl titan
- Titanium butoxide. Wikipedia.
- Tetrabutyl Orthotitan
- Tetrabutyl Orthotitan
- Tetrabutyl titan
- Tetrabutyl titan
- Tetra-tert-butyl orthotitanate - Safety D
- SAFETY D
- Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery. [No Source Name Available].
- 7393-48-8(TETRA-N-BUTYL ORTHOTITANATE TETRAMER) Product Description. ChemicalBook.
- Material Safety D
- Tetrabutyl titanate(5593-70-4) 1H NMR spectrum. ChemicalBook.
- Titanium tetrabutoxide | C16H36O4Ti | CID 21801. PubChem - NIH.
- Tetra-n-butyl orthotitanate for synthesis 5593-70-4. Sigma-Aldrich.
- SYNTHESIS OF TiO2–SiO2 FROM TETRA-N-BUTYL ORTHOTITANATE AND TETRAETHYL ORTHOSILICATE BY THE SOL-GEL METHOD APPLIED AS A CO
- ¹H NMR spectra of the reaction mixture of Ti(OBu)4 with PHMS in toluene....
- Tetrabutyl Orthotitan
- Tetrabutyl titan
- Tetra-butyl ortho-titan
- Applications of tetrabutyl titan
Sources
- 1. Page loading... [guidechem.com]
- 2. ru.unilongindustry.com [ru.unilongindustry.com]
- 3. Tetra-N-Butyl Orthotitanate or TNBT Manufacturers, with SDS [mubychem.com]
- 4. chemeo.com [chemeo.com]
- 5. Titanium butoxide - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Tetrabutyl Orthotitanate Tetramer | C40H90O13Ti4 | CID 53384475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7393-48-8 CAS MSDS (TETRA-N-BUTYL ORTHOTITANATE TETRAMER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. vi.kaimetal.com [vi.kaimetal.com]
- 12. Titanium tetrabutoxide | C16H36O4Ti | CID 21801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Tetrabutyl titanate [webbook.nist.gov]
- 14. Tetrabutyl titanate | 5593-70-4 [chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. de.kaimetal.com [de.kaimetal.com]
- 17. tandfonline.com [tandfonline.com]
- 18. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Tetrabutyl titanate(5593-70-4) 1H NMR [m.chemicalbook.com]
- 23. mdpi.com [mdpi.com]
- 24. senturyreagents.com [senturyreagents.com]
- 25. chemicalbull.com [chemicalbull.com]
- 26. Tetra-tert-butyl orthotitanate - Safety Data Sheet [chemicalbook.com]
